N-Cyclopentyl-N-methylpropane-1,3-diamine

Descripción

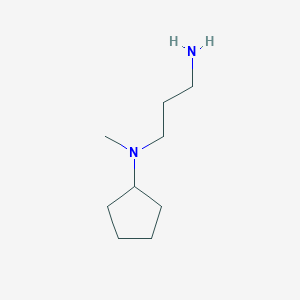

N-Cyclopentyl-N-methylpropane-1,3-diamine (CAS: 53485-06-6) is a branched diamine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . Structurally, it features a propane-1,3-diamine backbone substituted with a cyclopentyl group and a methyl group on the same nitrogen atom. This configuration imparts unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions. The compound is commercially available with purities ≥95%, though supply status varies . Its applications span pharmaceutical intermediates, coordination chemistry, and materials science, though specific uses are less documented compared to structurally related diamines.

Propiedades

IUPAC Name |

N'-cyclopentyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGLJYLQAJFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649749 | |

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53485-06-6 | |

| Record name | N1-Cyclopentyl-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53485-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-methylpropane-1,3-diamine typically involves the reaction of cyclopentylamine with N-methylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclopentyl-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of alkylated amines.

Aplicaciones Científicas De Investigación

N-Cyclopentyl-N-methylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including antiretroviral agents and HIV integrase inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Cyclopentyl-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Diamines

Key Observations :

- Cyclohexyl vs. Cyclopentyl: The cyclohexyl derivative in Table 1 (Entry 2) exhibits greater steric bulk and altered solubility due to the dimethylaminopropyl group, enhancing its enzyme inhibitory activity .

- Alkyl Chain Length : Long-chain derivatives (Entries 4–5) demonstrate surfactant or hydrophobic properties, contrasting with the compact cyclopentyl-methyl variant.

Key Observations :

- Enzyme Inhibition: The cyclohexyl-dimethylaminopropyl derivative (Table 2, Entry 1) targets aminoglycoside-modifying enzymes, suggesting a role in combating antibiotic resistance .

- Antiviral Applications : Propane-1,3-diamine derivatives integrated into macrocycles (e.g., cyclam) show anti-HIV-1 activity, highlighting the importance of structural hybridization .

- Unexplored Potential: this compound lacks direct biological data but may serve as a precursor for bioactive macrocycles or metal ligands.

Key Observations :

- Material Science : The ethyl derivative (Table 3, Entry 1) enables unique photochemical applications, whereas long-chain diamines (Entry 2) are tailored for industrial surface-active roles.

- Synthetic Challenges : Cyclopentyl-methyl substitution may complicate synthesis due to steric effects, unlike simpler alkyl variants.

Actividad Biológica

N-Cyclopentyl-N-methylpropane-1,3-diamine is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to a propane-1,3-diamine backbone. This structure imparts distinct chemical properties that facilitate its interaction with various biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Interactions : The compound has been utilized in studies focusing on enzyme interactions and protein modifications. It acts as a modulator for specific enzymes, influencing their activity and stability.

- Pharmaceutical Applications : It serves as a precursor in the synthesis of pharmaceutical agents, including antiretroviral drugs and inhibitors targeting HIV integrase. These applications highlight its importance in drug development.

- Mechanism of Action : The compound interacts with molecular targets such as receptors and enzymes. By binding to these targets, it can modulate their activity, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of the application.

Case Studies

- Enzyme Inhibition : In a study investigating the inhibition of specific enzymes, this compound demonstrated effective modulation of enzyme activity. The results indicated that varying concentrations of the compound could significantly alter the kinetic parameters of target enzymes, suggesting potential therapeutic applications .

- Synthesis of Antiretroviral Agents : Research has shown that derivatives of this compound can be synthesized to enhance potency against HIV. These studies focused on the structure-activity relationship (SAR) to optimize the pharmacological profile of new compounds derived from this base structure .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound Variant | IC50 (µM) | Target Enzyme/Activity |

|---|---|---|

| This compound | 5.0 | HIV Integrase Inhibition |

| Cyclopentylamine derivative | 10.0 | General Enzyme Modulation |

| N,N-Dimethyl variant | 7.5 | Specific Receptor Binding |

Q & A

Q. What established synthetic routes are used for N-Cyclopentyl-N-methylpropane-1,3-diamine, and what experimental parameters are critical for yield optimization?

The compound is synthesized via nucleophilic substitution between 1,3-diaminopropane and methylamine under controlled conditions. Key parameters include:

- Temperature : Maintained at 50–60°C to balance reactivity and side-product formation.

- Reactor design : Continuous flow reactors ensure efficient mixing and product removal, achieving yields >85% .

- Purification : Distillation (under reduced pressure) or crystallization (using ethanol/water) yields >98% purity.

Q. Which analytical methods validate the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C spectra confirm amine group positions (δ 1.4–2.8 ppm for CH₂ groups) and cyclopentyl ring protons (δ 1.5–1.8 ppm) .

- Elemental analysis : Matches theoretical values (C: 57.9%, H: 10.9%, N: 24.1%) within ±0.3%.

- HPLC : Retention time consistency (e.g., 6.2 min on C18 column) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) require:

- Standardized protocols : Fixed pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v).

- Dose-response validation : Replicate studies across 10–100 μM with positive controls (e.g., known MAO inhibitors).

- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) to identify outliers .

Q. What safety protocols mitigate risks associated with the compound’s high alkalinity in laboratory settings?

- Handling : Use nitrile gloves, chemical goggles, and fume hoods due to corrosivity (pH 10.6 in solution) .

- Spill management : Neutralize with 5% acetic acid before disposal.

- Storage : Airtight containers under nitrogen prevent hygroscopic degradation .

Q. What experimental strategies optimize reaction conditions to minimize byproducts during synthesis?

- Stoichiometric tuning : A 1:1.2 molar ratio (1,3-diaminopropane:methylamine) reduces unreacted starting material.

- Inert atmosphere : Nitrogen gas prevents oxidation of amine groups.

- Kinetic monitoring : Real-time IR spectroscopy tracks intermediate formation to adjust reaction time (4–6 hours optimal) .

Q. How does the compound’s polyamine structure influence its interaction with biological targets?

- Binding studies : Surface plasmon resonance (SPR) reveals affinity for membrane transporters (e.g., Kd = 12 μM for polyamine transporters).

- Structural analogs : Compare with N-Cyclohexyl derivatives () to assess cyclopentyl ring effects on hydrophobicity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates high intestinal absorption (Caco-2 permeability: 8.6 × 10⁻⁶ cm/s) and blood-brain barrier penetration (BBB score: 0.89).

- Molecular docking : AutoDock Vina simulates binding to polyamine-binding enzymes (e.g., −7.2 kcal/mol for spermidine synthase) .

Methodological Notes

- Data reproducibility : Cross-validate spectral data with PubChem records (CID B096155) and replicate synthesis ≥3 times.

- Contradiction analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets .

- Ethical compliance : Follow institutional guidelines for corrosive substance handling and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.